REACTION_CXSMILES
|
C1C=CC=CC=1.[Br:7]Br.P(Br)(Br)Br.[C:13]1(=[O:20])[NH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[Br:7][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:13]1=[O:20]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 10° C. or less
|
Type
|
CUSTOM
|
Details
|
the resultant reaction solution
|
Type
|
ADDITION
|
Details
|
was added dropwise through a dropping funnel over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction solution at 10° C. or less
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |